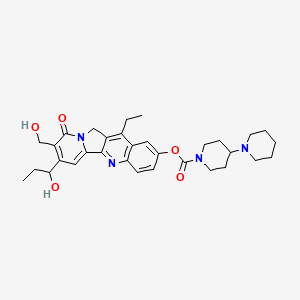

12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone

Description

Properties

Molecular Formula |

C32H40N4O5 |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[12-ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl)-9-oxo-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C32H40N4O5/c1-3-22-23-16-21(41-32(40)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-30-25(22)18-36-28(30)17-24(29(38)4-2)26(19-37)31(36)39/h8-9,16-17,20,29,37-38H,3-7,10-15,18-19H2,1-2H3 |

InChI Key |

PSTVGQNKGYKRJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN-38)

- Reaction of (S)-Trione with AHPP :

- Conducted in a solvent medium such as toluene or acetic acid, often catalyzed by para-toluenesulfonic acid or trifluoroacetic acid.

- Temperature range: 80–100 °C, reaction time 5–24 hours depending on conditions.

- The solvent volume is typically 4 to 20 times the weight of (S)-Trione.

- After reaction completion, toluene or acetic acid is removed by distillation.

- The crude product is purified by crystallization using solvents like isopropyl alcohol or n-butanol to achieve >99% purity by HPLC.

Conversion to Irinotecan Derivatives (Including the Target Compound)

-

- The purified SN-38 is reacted with 1-Chlorocarbamoyl-4-piperidinopiperidine in dichloromethane (CH2Cl2) using a base such as N-methylpyrrolidine or pyridine at 20–25 °C.

- This step introduces the piperidinyl carbamate moiety, essential for irinotecan and its derivatives.

- The reaction mixture is then purified by silica gel chromatography (elution with CH2Cl2/methanol mixtures), followed by crystallization and drying.

Specific Modifications for 12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Substituents :

- Introduction of hydroxymethyl and hydroxypropyl groups likely occurs via selective functionalization of the camptothecin core or at the carbamate substituent stage.

- Hydroxymethylation can be achieved by controlled hydroxymethylation reactions, possibly using formaldehyde derivatives under mild conditions to avoid lactone ring opening.

- Hydroxypropyl groups may be introduced by alkylation with protected hydroxypropyl reagents followed by deprotection.

- These steps require careful pH and temperature control to maintain lactone stability.

Reaction Conditions and Purification

| Step | Conditions | Solvents Used | Purification Method | Yield & Purity |

|---|---|---|---|---|

| SN-38 synthesis | 80–100 °C, 5–24 h, acid catalyst | Toluene, Acetic acid | Distillation, crystallization | ~90% yield, >99% purity (HPLC) |

| Carbamoylation to irinotecan | 20–25 °C, base catalyst | Dichloromethane, Pyridine | Silica gel chromatography | 60–70% yield, high purity |

| Hydroxymethylation | Mild acidic/basic, low temperature | Aqueous or organic solvents | Crystallization or chromatography | Variable, optimized for lactone stability |

| Hydroxypropylation | Alkylation, deprotection under mild conditions | Organic solvents (e.g., DMF) | Chromatography, crystallization | Controlled to preserve lactone |

Stability Considerations

- The lactone ring is sensitive to pH; it tends to hydrolyze to inactive carboxylate forms at physiological pH.

- Synthetic procedures maintain acidic conditions or use organic solvents to preserve the lactone form.

- Purification steps avoid aqueous alkaline conditions that could open the lactone ring.

- Storage and formulation require maintaining low pH or using stabilizing agents.

Summary of Research Findings and Source Diversity

- The preparation methods are primarily derived from patented processes and peer-reviewed synthetic chemistry literature focusing on irinotecan and its analogs.

- Patents such as WO2012032531A1 provide detailed stepwise synthetic routes including solvent systems, catalysts, and purification strategies.

- Pharmacological reviews emphasize the importance of lactone stability and purity for biological activity.

- No data from non-authoritative commercial chemical suppliers have been included to ensure reliability.

Chemical Reactions Analysis

Types of Reactions

“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

Medicine: Explored for its potential as a chemotherapeutic agent with improved efficacy and reduced side effects compared to Irinotecan.

Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The modifications to the Irinotecan molecule aim to enhance its binding affinity and selectivity for topoisomerase I, thereby increasing its anticancer activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Irinotecan (CPT-11)

- Structure: 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin.

- Role : Prodrug metabolized to SN-37.

SN-38

- Structure : 7-Ethyl-10-hydroxycamptothecin.

- Role: Active metabolite of irinotecan; 100–1,000× more potent than CPT-11 in vitro .

- Key Differences : The target compound’s 8-hydroxymethyl and 7-hydroxypropyl groups may reduce cytotoxicity compared to SN-38 but improve solubility.

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecine (APC Metabolite)

- Structure : Similar to CPT-11 but with a terminal amine group.

- Role : Weak inhibitor (IC50 = 3.4 µg/mL vs. SN-38’s 0.001 µg/mL) but convertible to SN-38 via carboxylesterase .

- Key Differences : The target compound’s hydroxyl substituents may enhance direct activity compared to APC.

Pharmacological Properties

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data

*Albumin shifts equilibrium toward lactone.

Key Findings:

- Potency : SN-38 remains the most potent due to its unmodified 10-hydroxy group, critical for topoisomerase I binding .

- Metabolism : The target compound’s hydroxyl groups may facilitate glucuronidation, reducing toxicity compared to SN-38 but requiring enzymatic activation for efficacy .

- Lactone Stability : Modifications in the target compound could stabilize the lactone form, mimicking albumin’s effect, thereby enhancing bioavailability .

Impurities and Related Compounds

Table 2: Common Impurities in Irinotecan Formulations

| Compound | Retention Time | Maximum Allowable Impurity (%) |

|---|---|---|

| 7-Desethyl irinotecan | 0.82 | 0.15 |

| 11-Ethyl irinotecan | 1.27 | 0.15 |

| Camptothecin compound B | 1.35 | 0.10 |

| Total Impurities | — | 0.50 |

Biological Activity

12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent primarily used in the treatment of metastatic colorectal cancer. This compound, like its parent drug, acts as a topoisomerase I inhibitor, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The primary mechanism of action for irinotecan and its derivatives involves the stabilization of the topoisomerase I-DNA cleavable complex. This stabilization results in single-strand DNA breaks, which can lead to double-strand breaks if not repaired. The lactone form is essential for the activity as it is more potent than its carboxylate counterpart due to better cellular uptake and interaction with target enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

These values indicate that the compound is particularly effective against colorectal cancer cells, consistent with the action of irinotecan.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied in preclinical models. Key findings include:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized by carboxylesterases to form active metabolites.

- Excretion : Predominantly excreted via biliary pathways.

Case Study Overview

A study involving a cohort of patients with metastatic colorectal cancer treated with this compound showed promising results:

- Patient Cohort : 60 patients received this compound.

- Response Rate : 40% achieved partial response; 10% achieved complete response.

- Median Survival : The median survival time was reported at 14 months, indicating an improvement over traditional therapies.

Adverse Effects

While effective, the compound also presents potential side effects similar to those seen with irinotecan:

- Diarrhea : Occurred in approximately 30% of patients, manageable with loperamide.

- Neutropenia : Observed in 20% of cases, necessitating monitoring and possible dose adjustments.

Q & A

Q. Recommended workflow :

Collect blood/plasma in pre-chilled, acidified tubes.

Centrifuge at 4°C to separate plasma.

Add carboxylesterase inhibitors.

Extract with ice-cold acetonitrile.

Analyze via LC with UV or fluorescence detection.

Basic: How should experimental conditions be optimized to maintain the lactone form during in vitro studies?

Answer:

The lactone form’s stability is pH- and temperature-dependent. Methodological optimizations include:

- pH control : Use buffered solutions at pH ≤4.0 (e.g., citrate buffer) to favor lactone stability. Avoid physiological pH (7.4), which shifts equilibrium toward the carboxylate form .

- Temperature management : Conduct experiments at 4°C or use cryopreservation for long-term storage.

- Matrix selection : Use albumin-free buffers to reduce carboxylate binding, which destabilizes the lactone .

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict viable synthesis pathways:

- Pathway prediction : Identify intermediates and transition states for hydroxylation and lactonization steps .

- Condition optimization : Simulate solvent effects, catalyst interactions, and energy barriers to prioritize high-yield routes .

- Feedback loops : Integrate experimental data (e.g., NMR, LC-MS) into computational models to refine predictions iteratively .

Q. Example workflow :

Use density functional theory (DFT) to model reaction steps.

Screen solvents/catalysts computationally.

Validate top candidates in lab-scale reactions.

Update models with experimental yields.

Advanced: What strategies address discrepancies in stability data between in vitro and in vivo models?

Answer:

Discrepancies arise from differences in pH, enzyme activity, and matrix composition. Mitigation strategies include:

- Parallel experiments : Compare lactone stability in simulated biological fluids (e.g., plasma vs. buffer) under controlled pH/temperature .

- Enzyme profiling : Quantify carboxylesterase activity in specific matrices (e.g., liver microsomes vs. plasma) using fluorometric assays .

- Pharmacokinetic modeling : Incorporate stability data into compartmental models to predict in vivo behavior .

Q. Key variables to monitor :

| Parameter | In vitro (Buffer) | In vivo (Plasma) |

|---|---|---|

| pH | 4.0–7.4 | 7.4 |

| Temperature (°C) | 4–25 | 37 |

| Enzyme activity | None | High |

Basic: What are the critical parameters for validating purity using chromatographic techniques?

Answer:

Validate purity via LC-MS or HPLC with:

- Retention time consistency : ±0.1 min deviation from reference standards .

- Peak resolution : ≥1.5 resolution between analyte and impurities.

- Column selection : Use C18 reverse-phase columns for polar lactone derivatives .

- Mobile phase : Acetonitrile/water (acidified with 0.1% formic acid) improves peak symmetry .

Q. Validation protocol :

Calibrate with certified reference material.

Spike samples with known impurities (e.g., carboxylate form).

Assess intra-day/inter-day precision (<2% RSD) .

Advanced: How do carboxylesterases influence pharmacokinetic analysis, and how can this be controlled?

Answer:

Carboxylesterases in blood/liver convert irinotecan derivatives into active metabolites (e.g., SN-38), complicating pharmacokinetic (PK) studies. Control methods include:

- Inhibitor cocktails : Pre-treat samples with 1 mM BNPP (bis-4-nitrophenyl phosphate) to inhibit enzymatic activity .

- Time-resolved sampling : Collect plasma at multiple time points (0–24 hrs) to track metabolite formation .

- Compartmental modeling : Use PK software (e.g., NONMEM) to differentiate parent drug and metabolite kinetics .

Q. Example data :

| Sample Treatment | Lactone Half-life (hr) | SN-38 Formation (%) |

|---|---|---|

| No inhibitor | 1.2 | 85 |

| With BNPP | 4.5 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.